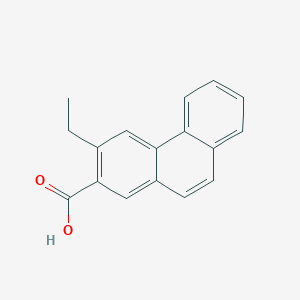
3-Ethylphenanthrene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylphenanthrene-2-carboxylic acid is an organic compound belonging to the phenanthrene family, characterized by a three-ring aromatic structure. This compound features an ethyl group at the third position and a carboxylic acid group at the second position on the phenanthrene backbone. Its unique structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylphenanthrene-2-carboxylic acid typically involves multi-step organic reactions starting from phenanthrene. One common method includes:
Friedel-Crafts Alkylation: Phenanthrene undergoes alkylation with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the ethyl group at the third position.
Oxidation: The ethylated phenanthrene is then oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group at the second position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or ketones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or nitric acid under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of 3-ethylphenanthrene-2-carboxaldehyde or 3-ethylphenanthrene-2-carboxylic ketone.
Reduction: Formation of 3-ethylphenanthrene-2-methanol or 3-ethylphenanthrene-2-carboxaldehyde.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-Ethylphenanthrene-2-carboxylic acid finds applications in several scientific domains:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mécanisme D'action
The mechanism by which 3-ethylphenanthrene-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Phenanthrene-2-carboxylic acid: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity.
3-Methylphenanthrene-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
2-Ethylphenanthrene-3-carboxylic acid: Positional isomer with different reactivity and physical properties.
Uniqueness: 3-Ethylphenanthrene-2-carboxylic acid’s unique combination of an ethyl group and a carboxylic acid on the phenanthrene backbone imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
112878-80-5 |
|---|---|
Formule moléculaire |
C17H14O2 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
3-ethylphenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C17H14O2/c1-2-11-9-15-13(10-16(11)17(18)19)8-7-12-5-3-4-6-14(12)15/h3-10H,2H2,1H3,(H,18,19) |
Clé InChI |
LORIFMAOOJUQMX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C2C=CC3=CC=CC=C3C2=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B14314209.png)
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
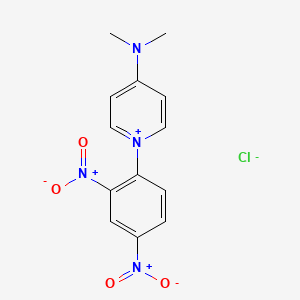
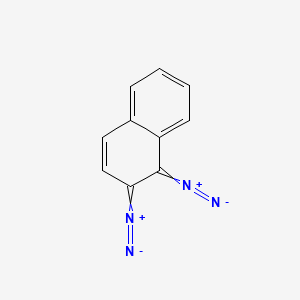

![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
![5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one](/img/structure/B14314251.png)
![(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14314255.png)
![5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14314262.png)
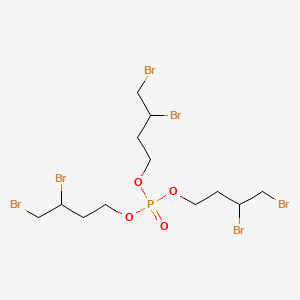
![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
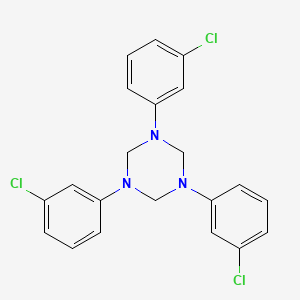
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
